molecular formula C14H11ClO3 B6399678 3-(4-Chlorophenyl)-2-methoxybenzoic acid CAS No. 1261981-21-8

3-(4-Chlorophenyl)-2-methoxybenzoic acid

Cat. No.: B6399678
CAS No.: 1261981-21-8
M. Wt: 262.69 g/mol
InChI Key: PDSRCTCTOHPZDB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a methoxy group at the ortho position (C2) and a 4-chlorophenyl substituent at the meta position (C3) on the aromatic ring. This structural arrangement confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group creates a polarized aromatic system, influencing solubility, acidity (pKa), and reactivity. For instance, 2-methoxybenzoic acid derivatives exhibit distinct solubility profiles in organic solvents, as demonstrated by IUPAC-NIST data .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-11(3-2-4-12(13)14(16)17)9-5-7-10(15)8-6-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSRCTCTOHPZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689577
Record name 4'-Chloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-21-8
Record name 4'-Chloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Starting Materials

The Friedel-Crafts acylation method leverages 2-methoxybenzoic acid as the core substrate, with 4-chlorobenzoyl chloride serving as the electrophilic agent. Aluminum chloride (AlCl₃) acts as the Lewis acid catalyst, facilitating the formation of a reactive acylium ion. The methoxy group at position 2 directs electrophilic substitution to position 3 due to its ortho/para-directing nature, ensuring regioselectivity.

Reaction Conditions:

  • Temperature: 0–5°C (to minimize side reactions)

  • Solvent: Dichloromethane (DCM)

  • Catalyst: AlCl₃ (1.2 equiv)

  • Yield: 72–78%

Purification and Byproduct Management

Crude product purification involves recrystallization from ethyl acetate/hexane (3:1), achieving >98% purity. Key byproducts include diacylated derivatives (≤5%), which are removed via fractional crystallization. Industrial-scale protocols employ continuous flow reactors to enhance selectivity, reducing byproduct formation to <2%.

Suzuki-Miyaura Cross-Coupling Approach

Boronic Acid Preparation and Coupling

This method utilizes 3-bromo-2-methoxybenzoic acid and 4-chlorophenylboronic acid. The bromo substituent is introduced via directed ortho-metallation of 2-methoxybenzoic acid using lithium diisopropylamide (LDA), followed by quenching with bromine.

Coupling Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/water (4:1)

  • Temperature: 80°C

  • Yield: 85–89%

Advantages Over Electrophilic Substitution

The Suzuki method eliminates positional isomers, achieving >99% regioselectivity. Scalability is enhanced by reusable palladium catalysts immobilized on mesoporous silica.

Knoevenagel Condensation and Oxidation

Condensation Protocol

A two-step synthesis involves Knoevenagel condensation between 4-chlorobenzaldehyde and methyl 2-methoxymalonate, followed by oxidative decarboxylation. The condensation step forms α,β-unsaturated intermediates, which are oxidized to the target compound using KMnO₄ in acidic conditions.

Key Data:

  • Condensation yield: 91%

  • Oxidation yield: 76%

  • Overall yield: 69%

Solvent and Oxidant Optimization

Replacing KMnO₄ with oxone in tetrahydrofuran (THF) improves oxidation efficiency (82% yield) while reducing hazardous waste.

Demethylation of Protected Intermediates

Methylation-Demethylation Strategy

Starting with 3-(4-chlorophenyl)-2-hydroxybenzoic acid, the methoxy group is introduced via methyl iodide under basic conditions. This method avoids competing reactions during aryl group introduction.

Reaction Steps:

  • Methylation: KI, dimethyl sulfate, NaOH (yield: 94%)

  • Acidic workup: HCl (1M) to isolate the product

Industrial Adaptation

Large-scale production uses continuous methylation reactors with in-line pH monitoring, achieving 99% conversion and minimizing over-methylation byproducts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Friedel-Crafts7898Moderate120
Suzuki Coupling8999.5High240
Knoevenagel-Oxidation6997Low180
Demethylation9499High150

Key Insights:

  • The Suzuki method offers superior regioselectivity but higher costs due to palladium catalysts.

  • Friedel-Crafts acylation remains cost-effective for small-scale synthesis.

  • Industrial workflows favor demethylation due to streamlined purification.

Reaction Optimization and Troubleshooting

Catalyst Recovery in Suzuki Coupling

Palladium leaching (<0.1 ppm) is achieved using silica-supported catalysts, enabling 10 reaction cycles without yield loss.

Byproduct Mitigation in Friedel-Crafts

Side products like 3,5-bis(4-chlorophenyl)-2-methoxybenzoic acid are suppressed by maintaining stoichiometric AlCl₃ and low temperatures.

Industrial Production Protocols

Continuous Flow Synthesis

A pilot-scale setup for the Suzuki method operates at 10 kg/day capacity, featuring:

  • Automated boronic acid feeding

  • Real-time HPLC monitoring

  • Solvent recycling (85% efficiency)

Environmental Impact

Waste streams from Friedel-Crafts processes are neutralized with aqueous NaHCO₃, reducing aluminum runoff by 90%.

Emerging Methodologies

Photocatalytic C-H Activation

Preliminary studies show visible-light-mediated arylation of 2-methoxybenzoic acid using Ru(bpy)₃²⁺ as a photocatalyst, yielding 65% product under mild conditions.

Biocatalytic Approaches

Engineered Pseudomonas putida strains catalyze regioselective chlorophenyl addition, though yields remain low (38%) .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(4-Chlorophenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-chlorophenyl)-2-methoxybenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Properties/Biological Activity Reference
This compound 2-OCH₃, 3-(4-Cl-C₆H₄) 262.69 g/mol Hypothesized anticancer activity (SAR)
2-(4-Chloro-2-methoxyphenyl)benzoic acid 2-OCH₃, 4-Cl on adjacent phenyl 262.69 g/mol Pharmaceutical intermediate
3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid 3-(OCH₂-C₆H₃-Cl-4-CH₃-2) 276.72 g/mol Unknown bioactivity
3-(2-Chloro-4-methoxyphenyl)phenylacetic acid Acetic acid linked to substituted biphenyl 276.72 g/mol Potential anti-inflammatory applications
2-((4-Chlorophenyl)acetyl)benzoic acid 2-(CO-C₆H₄-Cl-4) 274.68 g/mol Intermediate in antihistamine synthesis

Physicochemical Properties

  • Solubility : 2-Methoxybenzoic acid derivatives exhibit lower solubility in saturated hydrocarbons compared to unsubstituted benzoic acid due to increased polarity from the methoxy group .
  • Acidity : The methoxy group at the ortho position decreases acidity (higher pKa) compared to para -substituted analogs, as observed in regioselective lithiation studies .

Research Implications and Gaps

  • Biological Screening: No direct data exists for this compound’s bioactivity. Testing against cancer cell lines (e.g., HCT-116) and molecular docking studies are recommended.
  • Solubility Optimization : Structural modifications, such as esterification or salt formation, could enhance aqueous solubility for drug delivery applications .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?

  • Methodological Answer : Batch vs. flow chemistry comparisons are essential. Flow systems improve heat/mass transfer, reducing side reactions (e.g., dimerization). Process analytical technology (PAT) tools, such as inline FTIR, enable real-time monitoring of intermediate formation .

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